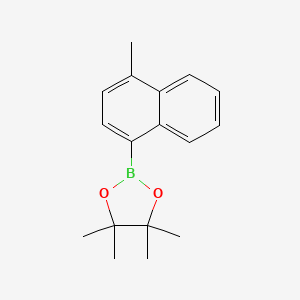

4,4,5,5-Tetrametil-2-(4-metilnaftalen-1-il)-1,3,2-dioxaborolano

Descripción general

Descripción

4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Desarrollo de Fármacos

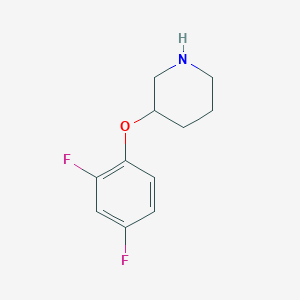

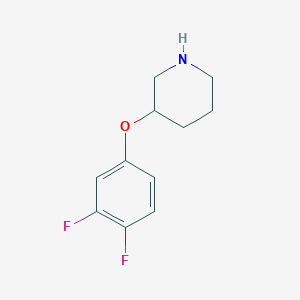

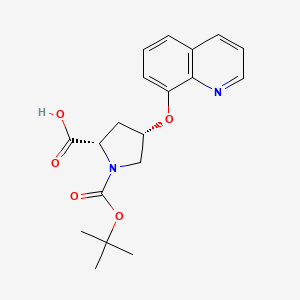

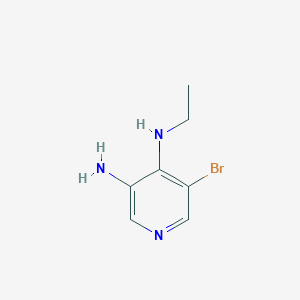

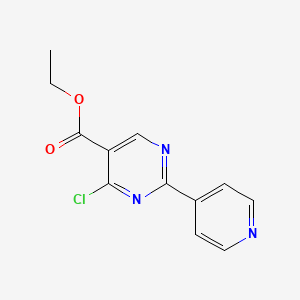

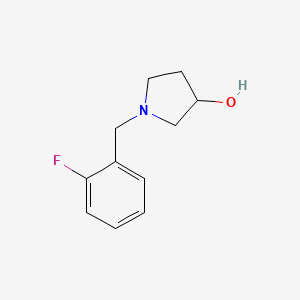

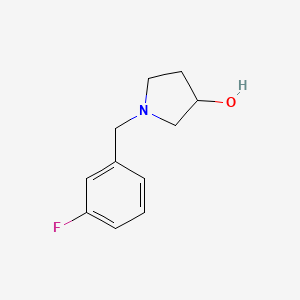

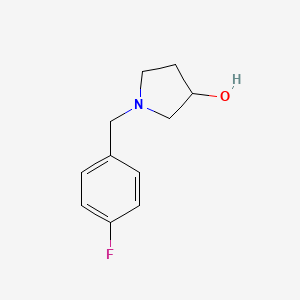

Los ésteres de ácido borónico pinacol se utilizan como reactivos en la síntesis de diversos compuestos farmacéuticos. Por ejemplo, están involucrados en la preparación de aminotiazoles como moduladores de la γ-secretasa y amino-pirido-indol-carboxamidas como posibles inhibidores de JAK2 para la terapia de trastornos mieloproliferativos .

Investigación del Cáncer

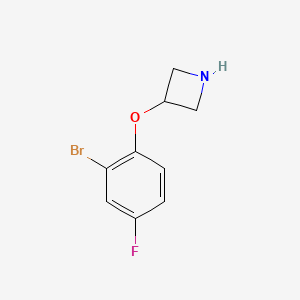

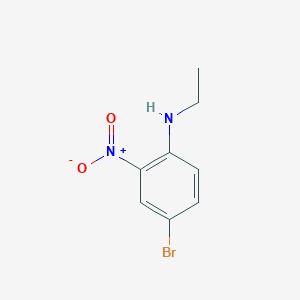

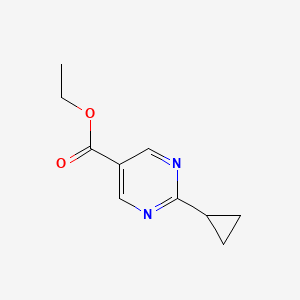

Estos ésteres se utilizan en la creación de derivados de piridina como inhibidores de la señalización TGF-β1 y activa A y análogos de MK-2461 como inhibidores de la cinasa c-Met para el tratamiento del cáncer .

Síntesis Orgánica

Sirven como bloques de construcción en la síntesis orgánica, particularmente en las reacciones de acoplamiento de Suzuki-Miyaura que son fundamentales para la construcción de moléculas orgánicas complejas .

Estudios de Cinética Química

Se ha estudiado la susceptibilidad de los ésteres de ácido borónico pinacol a la hidrólisis, con cinética dependiente de los sustituyentes en el anillo aromático e influenciada fuertemente por los niveles de pH .

Mecanismo De Acción

Target of Action

It is known that organoboron compounds, such as this one, are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

Organoboron compounds are known for their high reactivity in various transformation processes .

Biochemical Pathways

Organoboron compounds are often used in the organic synthesis of drugs, including glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Result of Action

It is known that boric acid compounds can lead to apoptosis of certain cancer cells .

Action Environment

Boronic ester bonds are known to be widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Análisis Bioquímico

Biochemical Properties

4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of boronic ester bonds. These bonds are crucial in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP levels . The compound interacts with enzymes, proteins, and other biomolecules, often acting as an enzyme inhibitor or a specific ligand. For instance, boronic acid compounds, including 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane, are used to inhibit serine proteases and other enzymes involved in cancer and microbial infections .

Cellular Effects

4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell function by acting as a fluorescent probe to identify hydrogen peroxide, sugars, copper, and fluoride ions . Additionally, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis, thereby influencing cell survival and proliferation .

Molecular Mechanism

At the molecular level, 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules. The compound forms reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition and as a ligand . This binding can lead to enzyme inhibition or activation, depending on the target enzyme, and can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur under extreme conditions . In vitro and in vivo studies have demonstrated that the compound can have lasting effects on cellular function, particularly in the context of drug delivery and enzyme inhibition .

Dosage Effects in Animal Models

The effects of 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased oxidative stress . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, it has been shown to interact with enzymes involved in the synthesis and degradation of nucleotides and amino acids .

Transport and Distribution

Within cells and tissues, 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its ability to form reversible covalent bonds with biomolecules, which can facilitate its transport across cell membranes .

Subcellular Localization

The subcellular localization of 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm and nucleus, where it can exert its effects on gene expression and enzyme activity . Its activity and function can be modulated by its localization, with different effects observed in various subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 4-methylnaphthalene-1-boronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the boron atom acts as an electrophile.

Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium-based catalysts are commonly used in coupling reactions involving this compound.

Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.

Solvents: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Major Products: The major products of reactions involving 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Ligand Synthesis: Acts as a precursor in the synthesis of various ligands for catalysis.

Biology and Medicine:

Drug Development: Utilized in the synthesis of biologically active molecules and potential drug candidates.

Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.

Industry:

Material Science: Used in the production of organic electronic materials and polymers.

Agrochemicals: Involved in the synthesis of active ingredients for pesticides and herbicides.

Comparación Con Compuestos Similares

Phenylboronic Acid: Another boronic acid derivative used in similar coupling reactions.

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of a naphthyl group.

Uniqueness: 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane is unique due to its naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO2/c1-12-10-11-15(14-9-7-6-8-13(12)14)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCPKFFLZXEPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623704 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627526-50-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methyl-1-naphthalenyl)-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627526-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

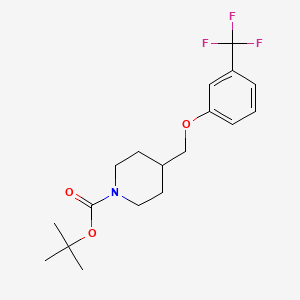

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1343963.png)